molecular formula C7H5F4NO2S B12068944 Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- CAS No. 2149597-52-2

Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-

Cat. No.: B12068944
CAS No.: 2149597-52-2
M. Wt: 243.18 g/mol
InChI Key: JRXCOTQIDXDMQM-UHFFFAOYSA-N
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Description

Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is an organic compound characterized by the presence of a benzenamine core substituted with a fluorine atom at the 2-position and a trifluoromethylsulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative. The trifluoromethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as trifluoromethanesulfonic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the amino group can yield nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethylsulfonyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design .

Industry

In the industrial sector, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism by which Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-fluoro-6-(trifluoromethyl)-: Similar structure but lacks the sulfonyl group.

    Benzenamine, 2-chloro-6-[(trifluoromethyl)sulfonyl]-: Similar but with a chlorine atom instead of fluorine.

Uniqueness

Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is unique due to the combination of the fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity profiles .

Properties

CAS No.

2149597-52-2

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

2-fluoro-6-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C7H5F4NO2S/c8-4-2-1-3-5(6(4)12)15(13,14)7(9,10)11/h1-3H,12H2

InChI Key

JRXCOTQIDXDMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)N)F

Origin of Product

United States

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